molecular formula C16H21BrN2O3 B1440496 Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate CAS No. 1171917-48-8

Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate

Cat. No. B1440496
CAS RN: 1171917-48-8
M. Wt: 369.25 g/mol
InChI Key: VGJHZJMXMWWCRV-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate” is a chemical compound . It is also known as “4-Formylcyclohexanecarboxylic acid tert-butyl ester” or "tert-Butyl 4-formylpiperidine-1-carboxylate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, was synthesized starting from commercially available 4-bromo-1H-indole . The synthesis involved several steps, including Vilsmeier formylation, reduction of the aldehyde group, protection of the alcoholic hydroxy group, and introduction of a formyl group .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate” can be analyzed based on its molecular formula, which is C16H21BrN2O3. The exact mass is 340.07900 .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate” are not detailed in the search results, similar compounds have been used as intermediates in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate” include a molecular weight of 369.25 g/mol. Other properties such as density, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been used in the creation of Indiacen A and Indiacen B, which exhibit a range of activities including anticancer, anti-inflammatory, and analgesic effects .

Development of Antimicrobial Agents

Research has explored the use of this compound in the development of new antimicrobial agents. Its structural framework is conducive to modifications that can enhance its interaction with bacterial targets, potentially leading to effective treatments for infections .

Pharmaceutical Intermediates

The compound is valuable as an intermediate in the pharmaceutical industry. It has been utilized in the synthesis of small molecule drugs, particularly those with potential anticancer properties .

Linker in PROTAC Molecules

In the field of targeted protein degradation, this compound has been employed as a semi-flexible linker in the design of PROTAC (Proteolysis Targeting Chimera) molecules. These innovative therapeutic agents selectively degrade disease-causing proteins .

Material Science Applications

The tert-butyl group in the compound provides steric hindrance, which is beneficial in material science for creating polymers with specific properties. It can influence the thermal stability and solubility of the resulting materials .

Biochemistry Research

In biochemistry, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features allow for the investigation of binding affinities and reaction kinetics .

Safety and Hazards

“Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJHZJMXMWWCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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